molecular formula C15H13FN4O2S B2776140 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034518-59-5

2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2776140
CAS No.: 2034518-59-5
M. Wt: 332.35
InChI Key: UQJMXROQKSKZRU-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide (CAS: 954023-56-4, C₁₉H₂₃FN₂O₂S, MW: 362.46 g/mol) features a 1,2,3-triazole core linked to a thiophen-2-yl group and a 4-fluorophenoxy-acetamide moiety .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S/c16-11-3-5-13(6-4-11)22-10-14(21)17-8-12-9-20(19-18-12)15-2-1-7-23-15/h1-7,9H,8,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJMXROQKSKZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Thiophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophenyl group to the triazole ring.

    Introduction of the Fluorophenoxy Group: This can be done through a nucleophilic aromatic substitution reaction where a fluorophenol reacts with an appropriate leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The synthesis of this compound involves multi-step protocols, leveraging reactions common to triazole and acetamide derivatives:

Reaction StepReagents/ConditionsPurposeSource
Cycloaddition for triazoleCu(I)-catalyzed azide-alkyne cycloadditionFormation of 1,2,3-triazole core
Thiophene couplingPalladium-catalyzed cross-couplingIntroduction of thiophene moiety
Acetamide formationEDCI/HOBt-mediated couplingLinking fluorophenoxy to triazole-methyl

Key intermediates include:

  • 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbaldehyde : Synthesized via Huisgen cycloaddition followed by oxidation.

  • 2-(4-fluorophenoxy)acetic acid : Prepared through nucleophilic substitution of 4-fluorophenol with ethyl bromoacetate, followed by hydrolysis.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 2-(4-fluorophenoxy)acetic acid and 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine.

    • Conditions: 6M HCl, reflux, 12–24 hours.

    • Applications: Prodrug activation or metabolite studies .

Electrophilic Aromatic Substitution (EAS)

The fluorophenoxy group directs electrophiles to specific positions:

Reaction TypeReagentsPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0–5°CPara to fluorineIntroduces nitro group for further reduction
SulfonationH₂SO₄/SO₃, 50°CMeta to oxygenEnhances solubility via sulfonic acid formation

Triazole Ring Modifications

The 1,2,3-triazole core participates in coordination and cycloaddition reactions:

Reaction TypeReagents/ConditionsProduct Application
Metal coordinationCu(II), Zn(II) salts in ethanolChelation for catalytic studies
Click chemistryAlkynes, Cu(I) catalystDendrimer/polymer conjugation

Thiophene Ring Reactivity

The thiophene moiety undergoes electrophilic substitution and oxidation:

Reaction TypeReagentsPosition ModifiedOutcome
BrominationBr₂/FeBr₃, 25°CC-5 positionEnables Suzuki-Miyaura coupling
OxidationmCPBA, CH₂Cl₂Sulfoxide formationModifies electronic properties

Biological Activation Pathways

In pharmacological contexts, the compound exhibits enzyme-mediated transformations:

  • Oxidative Metabolism : CYP450 enzymes oxidize the thiophene ring to sulfoxide or sulfone derivatives, altering target binding .

  • Glucuronidation : Acetamide linker undergoes phase II metabolism, forming water-soluble conjugates for excretion .

Stability Under Physiological Conditions

ConditionStability ProfileDegradation Pathway
pH 1.2 (gastric)Stable for 6 hoursMinimal hydrolysis
pH 7.4 (plasma)85% intact after 24 hoursSlow oxidation of thiophene
UV light (300 nm)40% degradation after 48 hoursPhotooxidation of triazole ring

Data extrapolated from structurally related compounds in .

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring and fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural elements include:

  • Thiophen-2-yl-triazole : Contributes to π-π stacking and hydrogen-bonding interactions with biological targets.
  • Acetamide linker : Facilitates hydrogen bonding and structural flexibility.

Comparisons with similar compounds (Table 1) reveal how substituent variations impact activity:

Key Findings from Analog Studies

  • Antimicrobial Activity : Fluorinated benzyl-triazole derivatives (e.g., Compounds 38 and 39, ) showed MIC values of 12.5–25 µg/mL against E. coli, highlighting the importance of fluorine position (para vs. ortho) in enhancing bacterial membrane disruption .
  • Antiviral Activity : Benzo[d]isothiazol-3-one derivatives (e.g., 4j, ) inhibited Dengue protease (IC₅₀: 3.2 µM), suggesting that electron-withdrawing groups (e.g., isothiazolone) improve target binding .
  • Anti-Inflammatory Activity : The COX-2 inhibitor (Compound III, ) demonstrated sub-micromolar potency, linked to its 4-fluorophenyl and oxadiazole moieties .
  • Anti-Exudative Effects : Acetamide-triazole derivatives () reduced inflammation by 62% in animal models, comparable to diclofenac .

Biological Activity

2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a fluorophenoxy group, a thiophenyl group, and a triazole ring, which may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is C15H13FN4O2S, with a molecular weight of 314.35 g/mol. The structural complexity allows for various interactions with biological targets, potentially influencing its activity against different diseases.

PropertyValue
Molecular FormulaC15H13FN4O2S
Molecular Weight314.35 g/mol
CAS Number2034518-59-5
IUPAC Name2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.
  • Attachment of the Thiophenyl Group : Often performed via coupling reactions such as Suzuki or Stille coupling.
  • Introduction of the Fluorophenoxy Group : Conducted through nucleophilic aromatic substitution.
  • Formation of the Acetamide Linkage : Finalized through amidation reactions.

The biological activity of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding while the fluorophenoxy group enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Triazole Derivative AStaphylococcus aureusModerate
Triazole Derivative BEscherichia coliHigh
2-(4-fluorophenoxy)-N-acetamide derivativePseudomonas aeruginosaLow

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and evaluated their antibacterial properties using disk diffusion methods. The results indicated that compounds with similar structures to 2-(4-fluorophenoxy)-N-acetamide displayed promising activity against resistant strains of bacteria .

Another investigation focused on the antifungal activity of triazole derivatives against Candida albicans, demonstrating that modifications in the side chains significantly influenced their efficacy . Such findings suggest that further exploration of structural modifications could enhance the biological activity of this compound.

Safety and Toxicology

Toxicological studies have indicated that related compounds exhibit low toxicity profiles. For instance, a 90-day oral gavage study in rats showed no adverse effects at doses up to 100 mg/kg body weight per day . This safety margin is critical for potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Click chemistry for 1,2,3-triazole formation (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Amide coupling between the fluorophenoxy acetic acid derivative and the triazole-containing amine using coupling agents like HATU or EDCI .
  • Solvent selection (e.g., DMF or acetonitrile) and temperature control (40–80°C) to maximize yields and minimize side products . Optimization relies on TLC monitoring and iterative adjustments of stoichiometry, with yields typically ranging from 60–85% .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

A combination of spectroscopic and chromatographic methods is essential:

TechniqueKey ParametersApplication
¹H/¹³C NMR Chemical shifts (δ 6.8–8.2 ppm for aromatic protons), coupling constantsConfirmation of triazole, thiophene, and fluorophenoxy groups
HRMS m/z accuracy (<5 ppm error)Molecular formula validation
HPLC Purity >95% (C18 column, acetonitrile/water gradient)Batch consistency assessment

Q. What initial biological screening approaches are recommended for this compound?

Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the triazole’s metal-binding capacity .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Contradictions often arise from pharmacokinetic factors:

  • Perform ADME profiling (e.g., hepatic microsome stability assays) to assess metabolic degradation .
  • Use molecular docking (AutoDock Vina) to evaluate target binding affinity vs. off-target interactions .
  • Compare solubility (logP ~3.2 predicted) and plasma protein binding (equilibrium dialysis) to identify bioavailability limitations .

Q. What strategies are effective for resolving crystallographic ambiguities in the triazole-thiophene core?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and resolve disorder in the triazole-thiophene junction .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate bond angles and torsional strain .
  • Contrast with analogs (e.g., 2-((4-fluorophenyl)thio)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide) to identify common structural motifs .

Q. How can synthetic byproducts be minimized during scale-up?

  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters .
  • Inline PAT tools : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound (>98% purity) .

Q. What mechanistic studies are warranted to explain its mixed COX-1/COX-2 inhibition profile?

  • Enzyme kinetics : Measure IC₅₀ shifts under varying substrate concentrations (Lineweaver-Burk plots) .
  • Mutagenesis : Engineer COX-2 active-site residues (e.g., Val523) to probe steric effects of the fluorophenoxy group .
  • Molecular dynamics simulations : Simulate binding poses over 100 ns to assess triazole-thiophene flexibility in the catalytic pocket .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial potency across studies?

  • Strain variability : Test against standardized panels (e.g., ATCC strains) to control for genetic drift .
  • Check chelator effects : Include EDTA in assays to rule out metal-dependent activity .
  • Replicate under CLSI guidelines : Standardize inoculum size (5×10⁵ CFU/mL) and incubation time (18–24 hr) .

Methodological Recommendations

Q. What in silico tools are optimal for predicting SAR in derivatives?

  • QSAR : Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on the fluorophenoxy ring) with bioactivity .
  • Pharmacophore modeling : Highlight hydrogen-bond acceptors (triazole N) and hydrophobic regions (thiophene) as critical features .

Q. How can regioselectivity challenges in triazole functionalization be overcome?

  • Protecting groups : Temporarily block the 1H-1,2,3-triazole N-1 position with a Boc group during alkylation .
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity under controlled dielectric heating .

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